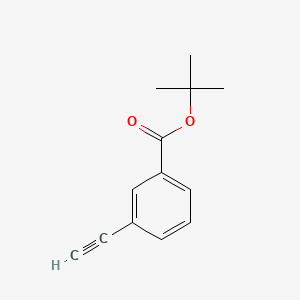

Tert-butyl 3-ethynylbenzoate

Übersicht

Beschreibung

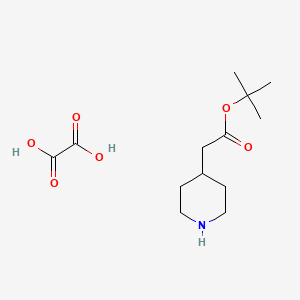

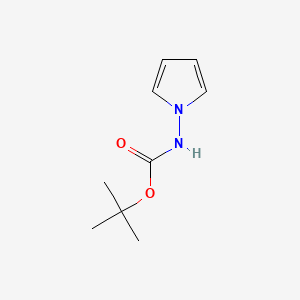

Tert-butyl 3-ethynylbenzoate is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a liquid at room temperature .

Molecular Structure Analysis

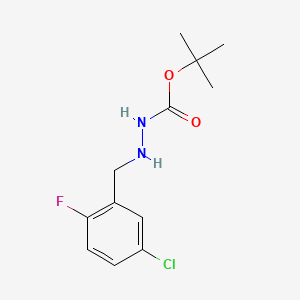

The molecular structure of Tert-butyl 3-ethynylbenzoate is represented by the linear formula C13H14O2 . The molecule consists of a benzoate group attached to a tert-butyl group and an ethynyl group .Physical And Chemical Properties Analysis

Tert-butyl 3-ethynylbenzoate is a liquid at room temperature . It has a molecular weight of 202.25 .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry : Tert-butyl phenylazocarboxylates, a category that includes Tert-butyl 3-ethynylbenzoate, are used as versatile building blocks in synthetic organic chemistry. They are particularly useful for nucleophilic substitutions of the benzene ring and for radical reactions, enabling the generation of aryl radicals under specific conditions (Jasch, Höfling, & Heinrich, 2012).

Pharmaceutical and Pesticide Development : N-tert-Butyl-N,N'-diacylhydrazines, structurally related to Tert-butyl 3-ethynylbenzoate, are used as nonsteroidal ecdysone agonists. These compounds have shown effectiveness as environmental benign pest regulators and are being explored for novel pesticide development (Wang et al., 2011).

Materials Science : Compounds like 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, which share a tert-butyl functional group with Tert-butyl 3-ethynylbenzoate, are used in the creation of materials for thermally activated delayed fluorescence. These materials are significant in the field of light-emitting diodes and other electronic applications (Huang et al., 2014).

Chemical Safety and Hazard Analysis : Tert-butyl peroxybenzoate, a compound related to Tert-butyl 3-ethynylbenzoate, has been studied for its thermal hazard properties. Understanding the thermal behavior of such compounds is crucial in industries for ensuring the safety of storage and transportation, particularly in the petrifaction and polymerization sectors (Lin et al., 2012).

Safety And Hazards

Tert-butyl 3-ethynylbenzoate is associated with some safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

tert-butyl 3-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDAUMHJIKPITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethynylbenzoate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)